Cas no 913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)

4-4-Fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl and fluorine substituent on the phenyl ring, enhancing its electronic and steric properties, which may improve binding affinity in target interactions. The thiazole core contributes to its stability and versatility as a scaffold for further functionalization. This compound is of interest in medicinal chemistry for the development of bioactive molecules, particularly due to its potential role as a kinase inhibitor or antimicrobial agent. Its unique substitution pattern offers advantages in modulating lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.
4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine structure
913686-08-5 structure
Product Name:4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
CAS No:913686-08-5
MF:C10H6F4N2S
MW:262.226654529572
MDL:MFCD03424582
CID:4789082
PubChem ID:44449842
Update Time:2025-06-25

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
    • 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
    • 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine
    • BDBM50377370
    • 4-(4-Fluoro-3-trifluoromethylphenyl)thiazol-2-yl-amine
    • 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
    • MDL: MFCD03424582
    • Inchi: 1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)
    • InChI Key: KGPBNLSPHADRDS-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CC=C(C(C(F)(F)F)=C1)F

Computed Properties

  • Exact Mass: 262.019
  • Monoisotopic Mass: 262.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 364.7±42.0 °C at 760 mmHg
  • Flash Point: 174.3±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Security Information

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Additional information on 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine

Introduction to 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine (CAS No. 913686-08-5)

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine, identified by its CAS number 913686-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring enhances its pharmacological potential, making it a subject of intense study for its potential applications in medicinal chemistry.

The molecular structure of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine consists of a thiazole core linked to a phenyl ring that is further modified with fluorine and trifluoromethyl groups. This specific arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atoms, in particular, are known to influence metabolic stability and binding affinity, while the trifluoromethyl group enhances lipophilicity, a key factor in drug bioavailability.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine and trifluoromethyl groups into these derivatives has further expanded their pharmacological spectrum. For instance, 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has been investigated for its potential role in inhibiting specific enzymes involved in cancer cell proliferation.

One of the most compelling aspects of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine is its structural versatility. Researchers have leveraged this compound as a building block for designing more complex molecules with enhanced biological activity. The fluoro group, in particular, has been shown to modulate the pharmacokinetic profile of drugs by affecting their absorption, distribution, metabolism, and excretion (ADME) properties. This makes 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine an attractive candidate for further optimization into novel therapeutic agents.

The synthesis of 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework. The use of fluorinated intermediates has also played a crucial role in ensuring the successful incorporation of fluoro and trifluoromethyl groups into the final product.

From a computational chemistry perspective, 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action. For example, docking simulations have revealed that this compound can bind effectively to certain enzyme active sites, suggesting its potential as an inhibitor. Such findings have guided researchers in designing more potent derivatives with improved pharmacological properties.

The pharmaceutical industry has shown particular interest in 4-fluoro-trifluoromethyl-thiazole derivatives, including 4-fluoro-trifluoromethyl phenyl thiazol amine, due to their perceived advantages over traditional small-molecule drugs. These advantages include improved metabolic stability, enhanced binding affinity, and reduced toxicity profiles. As a result, several companies have initiated programs aimed at developing novel therapeutics based on this chemical scaffold. Early-stage clinical trials have demonstrated promising results for certain thiazole-based compounds in treating various diseases.

Future research directions for 4-fluoro-trifluoromethyl phenyl thiazol amine may include exploring its potential as an intermediate in drug discovery programs or investigating new synthetic routes to improve yield and scalability. Additionally, studies focusing on understanding the compound's mechanism of action at a molecular level could provide further insights into its therapeutic potential. Collaborative efforts between academia and industry are likely to drive innovation in this area.

In conclusion,CAS No 913686 08 5 represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it a valuable tool for developing new drugs with enhanced efficacy and safety profiles. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in addressing unmet medical needs worldwide.

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